molecular formula C20H20N2O5S B11824981 (1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde

(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde

Cat. No.: B11824981
M. Wt: 400.4 g/mol
InChI Key: BPBRHBREQCKKMF-WOJBJXKFSA-N
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Description

(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the nitrobenzenesulfonyl group, and the final aldehyde functionalization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: (1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carboxylic acid.

    Reduction: (1R,7S)-3-(4-aminobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: The compound’s derivatives are explored for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • (1R,7S)-3-(4-aminobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde
  • (1R,7S)-3-(4-methylbenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde

Uniqueness: The presence of the nitrobenzenesulfonyl group distinguishes (1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde from its analogs. This functional group imparts unique reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

(1R,7S)-3-(4-nitrophenyl)sulfonyl-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde

InChI

InChI=1S/C20H20N2O5S/c23-15-19-11-4-12-21(14-20(19,13-19)16-5-2-1-3-6-16)28(26,27)18-9-7-17(8-10-18)22(24)25/h1-3,5-10,15H,4,11-14H2/t19-,20-/m1/s1

InChI Key

BPBRHBREQCKKMF-WOJBJXKFSA-N

Isomeric SMILES

C1C[C@@]2(C[C@@]2(CN(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O

Canonical SMILES

C1CC2(CC2(CN(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O

Origin of Product

United States

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